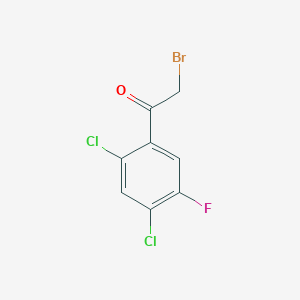

![molecular formula C8H12N2O2 B2878515 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 5135-58-0](/img/structure/B2878515.png)

1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

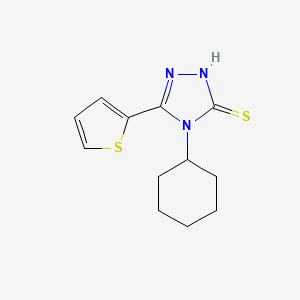

This compound is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of the dimethylaminoethyl group suggests that this compound could exhibit basic properties and potentially form salts with acids .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For similar compounds, properties such as vapor pressure, density, and refractive index can be determined .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

The chemical compound 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione serves as a precursor for the synthesis of various polyfunctional fused heterocyclic compounds. For instance, it undergoes reactions to form complex structures such as 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs. These synthetic routes offer a broad spectrum of derivatives showcasing the compound's versatility in chemical synthesis (Vydzhak & Panchishyn, 2010).

Stimuli-responsive Properties for Materials Science

This compound derivatives exhibit significant stimuli-responsive properties, particularly in materials science. D-π-A 1,4-dihydropyridine derivatives, for example, display piezochromism, acidochromism, and solvent-induced emission changes. These characteristics are crucial for the development of smart materials and sensors, as they enable the compounds to respond to external stimuli with a measurable change in properties (Lei et al., 2016).

Potential in Bioimaging and Fluorescence

The aggregation-induced emission properties of this compound derivatives are utilized in bioimaging applications. The development of fluorescent nanoparticles from these derivatives offers a pathway for cellular imaging, providing valuable tools for biological research and medical diagnostics. Their ability to fluoresce under specific conditions allows for the visualization of cellular structures and processes with high specificity and sensitivity (Lei et al., 2016).

Non-linear Optical (NLO) Materials

The synthesis and characterization of derivatives such as ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reveal their potential as non-linear optical materials. The evaluation of their hyperpolarizability indicates suitability for NLO applications, marking their importance in the development of optical and photonic devices. Such materials are essential for a range of technologies, including telecommunications, information processing, and laser systems (Singh, Rawat, & Sahu, 2014).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione, also known as Venlafaxine , primarily targets the serotonin-norepinephrine reuptake inhibitor (SNRI) . This class of drugs is commonly used to treat major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder .

Mode of Action

This results in the potentiation of the activity of some neurotransmitters in the brain .

Biochemical Pathways

Venlafaxine affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission . This can lead to downstream effects such as mood elevation and reduction in anxiety.

Pharmacokinetics

Venlafaxine is extensively metabolized by the liver, primarily via CYP2D6 . It has a bioavailability of 42±15% , and its elimination half-life ranges from 5±2 hours for immediate release preparations to 15±6 hours for extended release preparations . The compound is excreted through the kidneys, with 87% of the dose excreted in urine .

Result of Action

The increased availability of serotonin and norepinephrine in the brain due to Venlafaxine’s action can lead to improved mood and reduced anxiety . This makes it effective in the treatment of conditions like major depressive disorder and generalized anxiety disorder .

Action Environment

The action, efficacy, and stability of Venlafaxine can be influenced by various environmental factors. For instance, the presence of certain liver enzymes can affect the metabolism and hence the effectiveness of the drug . Additionally, factors like age, gender, and overall health status of the individual can also influence the drug’s action .

Propiedades

IUPAC Name |

1-[2-(dimethylamino)ethyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-9(2)5-6-10-7(11)3-4-8(10)12/h3-4H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEYNFUBAMXQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C=CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2878432.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethylphenyl)amino)formamide](/img/structure/B2878433.png)

![N-(3,5-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2878439.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2878441.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2878444.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878446.png)

![N-(5-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2878450.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2878452.png)